molecular formula C9H4BrNO3 B1410652 2-Bromo-5-cyano-4-formylbenzoic acid CAS No. 1804381-20-1

2-Bromo-5-cyano-4-formylbenzoic acid

Cat. No.: B1410652
CAS No.: 1804381-20-1
M. Wt: 254.04 g/mol
InChI Key: UPECTODEFWXYDF-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-formylbenzoic acid is an organic compound with a complex structure that includes bromine, cyano, and formyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-cyano-2-formylbenzoic acid, followed by further functionalization to introduce the formyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow-flash chemistry. This method allows for efficient and controlled synthesis by using flow microreactors, which can handle the exothermic nature of the reactions and provide better yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in the presence of a suitable solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include azido or cyano derivatives.

    Reduction: Products include primary amines or alcohols.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

2-Bromo-5-cyano-4-formylbenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-formylbenzoic acid involves its reactivity with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyano and formyl groups can undergo nucleophilic addition and reduction reactions. These interactions allow the compound to be used in the synthesis of a wide range of chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-formylbenzoic acid
  • 2-Bromo-5-cyanobenzoic acid
  • 4-Formylbenzoic acid

Uniqueness

2-Bromo-5-cyano-4-formylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzoic acid core. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-5-cyano-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-2-6(4-12)5(3-11)1-7(8)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPECTODEFWXYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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